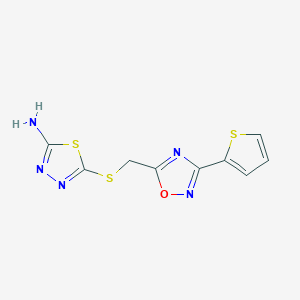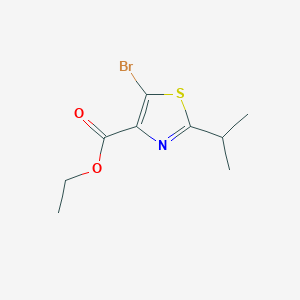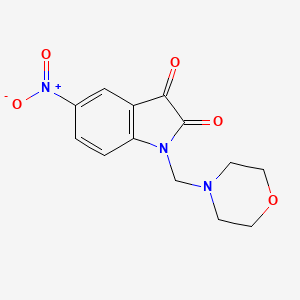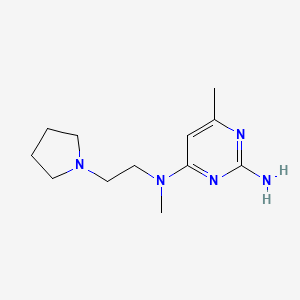
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a methoxybenzyl group and a phenyl group attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles under mild conditions. The reaction can be carried out in various solvents such as water, ethanol, or a mixture of both, and at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
化学反応の分析
Types of Reactions: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
科学的研究の応用
1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new therapeutic agents.
Medicine: Research has indicated its potential in the treatment of diseases such as cancer and Alzheimer’s disease due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit the formation of amyloid-beta plaques and reduce tau phosphorylation by modulating the activity of enzymes such as β-secretase and glycogen synthase kinase 3β . These interactions help in mitigating the pathological features of the disease.
類似化合物との比較
1-(4-Methoxybenzyl)-4-phenyl-1H-indole: Shares the methoxybenzyl group but differs in the core structure.
1-(4-Methoxybenzyl)-4-phenyl-1H-imidazole: Similar functional groups but with an imidazole ring instead of a triazole ring.
Uniqueness: 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-4-phenyltriazole |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)11-19-12-16(17-18-19)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChIキー |
DLMOOKRPIXYHMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)









